molecular formula C9H16O B12672473 3,5,5-Trimethyl-2-cyclohexen-1-ol, (1S)- CAS No. 64543-48-2

3,5,5-Trimethyl-2-cyclohexen-1-ol, (1S)-

Cat. No.: B12672473
CAS No.: 64543-48-2
M. Wt: 140.22 g/mol
InChI Key: LDRWAWZXDDBHTG-MRVPVSSYSA-N
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Description

It is a clear, colorless liquid with a molecular weight of 140.22 g/mol . This compound is notable for its unique structure, which includes a cyclohexene ring substituted with three methyl groups and a hydroxyl group.

Preparation Methods

3,5,5-Trimethyl-2-cyclohexen-1-ol can be synthesized through several methods. One common synthetic route involves the controlled hydrogenation of isophorone . Another method includes the hydrogenation of 3,3-dimethylcyclohexanol . Industrial production often employs these methods due to their efficiency and scalability.

Chemical Reactions Analysis

3,5,5-Trimethyl-2-cyclohexen-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized in the presence of palladium on activated charcoal under an ethylene atmosphere to yield the corresponding carbonyl compound . Common reagents used in these reactions include palladium catalysts and ethylene. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3,5,5-Trimethyl-2-cyclohexen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in its structure allows it to participate in hydrogen bonding and other interactions, which can influence its reactivity and biological activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3,5,5-Trimethyl-2-cyclohexen-1-ol can be compared with other similar compounds such as 3,3,5-trimethylcyclohexanol and 3,3,5-trimethylcyclohexanone . These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the hydroxyl group in 3,5,5-Trimethyl-2-cyclohexen-1-ol makes it unique and influences its chemical behavior and applications.

Properties

CAS No.

64543-48-2

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(1S)-3,5,5-trimethylcyclohex-2-en-1-ol

InChI

InChI=1S/C9H16O/c1-7-4-8(10)6-9(2,3)5-7/h4,8,10H,5-6H2,1-3H3/t8-/m1/s1

InChI Key

LDRWAWZXDDBHTG-MRVPVSSYSA-N

Isomeric SMILES

CC1=C[C@H](CC(C1)(C)C)O

Canonical SMILES

CC1=CC(CC(C1)(C)C)O

Origin of Product

United States

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